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Compound of Interest

Compound Name: 6-Chlorooxindole

Cat. No.: B1630528 Get Quote

CAS Number: 56341-37-8

This technical guide provides a comprehensive overview of 6-Chlorooxindole, a key chemical

intermediate with significant applications in pharmaceutical synthesis and medicinal chemistry.

This document is intended for researchers, scientists, and professionals involved in drug

discovery and development.

Chemical and Physical Properties
6-Chlorooxindole, also known as 6-chloroindolin-2-one, is an off-white to tan crystalline

powder.[1][2] It is a member of the indole family of compounds.[2] The presence of a chlorine

atom at the 6-position of the oxindole ring structure imparts unique reactivity and properties to

the molecule.

Table 1: Physicochemical Properties of 6-Chlorooxindole

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1630528?utm_src=pdf-interest
https://www.benchchem.com/product/b1630528?utm_src=pdf-body
https://www.benchchem.com/product/b1630528?utm_src=pdf-body
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20070418/patents/EP1476162NWB1/document.html
https://patents.google.com/patent/DE60313289T2/en
https://patents.google.com/patent/DE60313289T2/en
https://www.benchchem.com/product/b1630528?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 56341-37-8 [3][4][5]

Molecular Formula C₈H₆ClNO [3][4][5]

Molecular Weight 167.59 g/mol [3][4][5]

Appearance
Off-white to tan crystalline

powder
[1][2]

Melting Point 195-199 °C [1][3][6]

Boiling Point (Predicted) 329.0 ± 42.0 °C [3]

Solubility Soluble in dimethylformamide [1][6]

LogP (Partition Coefficient) 2.052 [3]

Synonyms

6-chloroindolin-2-one, 6-

Chloro-2-oxindole, 6-Chloro-

1,3-dihydro-2H-indol-2-one

[1][3][4][5]

Synthesis and Experimental Protocols
6-Chlorooxindole is primarily synthesized through a multi-step process, often starting from 4-

chloro-2-nitrotoluene or 2,5-dichloronitrobenzene. The synthesis generally involves the

formation of a phenylacetic acid derivative followed by a reductive cyclization to yield the

oxindole ring.

Synthesis from 2,5-Dichloronitrobenzene
A common synthetic route involves the reaction of 2,5-dichloronitrobenzene with dimethyl

malonate, followed by hydrolysis, decarboxylation, and reductive cyclization.

Experimental Protocol:

Step 1: Synthesis of 2-(4-chloro-2-nitrophenyl)dimethylmalonate

To a three-necked flask, add acetone (2500 mL), dimethyl malonate (200 g), 2,5-

dichloronitrobenzene (240 g), potassium carbonate powder (420 g), and
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tetrabutylammonium bromide (10 g) under stirring.

Heat the reaction mixture in a water bath at 55-60°C for 20 hours. Monitor the reaction

progress using thin-layer chromatography (TLC) with a mobile phase of petroleum

ether:ethyl acetate (3:1).

After the reaction is complete, cool the mixture to room temperature and filter to remove the

solid acid-binding agent.

Recover the acetone under reduced pressure to obtain an oily substance, which is 2-(4-

chloro-2-nitrophenyl)dimethylmalonate.

Step 2: Synthesis of 4-Chloro-2-nitrophenylacetic acid

To the product from Step 1, add ethanol (1000 mL) and 2N NaOH (1000 g) under stirring.

Heat the mixture at 70-80°C for 6 hours, monitoring by TLC (PE:EA=3:1).

Cool the reaction system to 0-40°C and adjust the pH to 6.0-6.5 with concentrated

hydrochloric acid. A significant amount of gas will be evolved. Maintain the pH in this range

for 1 hour to obtain 4-chloro-2-nitrophenylacetic acid.

Step 3: Synthesis of 6-Chlorooxindole (Reductive Cyclization)

Place the reaction system from Step 2 in a water bath at 40-45°C.

Add sodium dithionite (insurance powder, 585 g) in batches over approximately 2 hours.

After the addition is complete, maintain the temperature at 40-45°C for 2 hours. Monitor the

disappearance of the starting material by TLC (chloroform:methanol=10:1) to confirm the

formation of 4-chloro-2-aminophenylacetic acid.

Adjust the pH of the reaction mixture with concentrated hydrochloric acid to induce

cyclization and precipitation of the final product, 6-Chlorooxindole.

Filter the precipitate, wash with water, and dry to obtain the purified product.
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Synthesis of 6-Chlorooxindole

2,5-Dichloronitrobenzene Reaction with
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2-(4-chloro-2-nitrophenyl)
dimethylmalonate

Hydrolysis and
Decarboxylation 4-Chloro-2-nitrophenylacetic acid Reductive Cyclization

(e.g., with Sodium Dithionite) 6-Chlorooxindole

Click to download full resolution via product page

Caption: Synthetic pathway for 6-Chlorooxindole.

Biological and Pharmaceutical Applications
6-Chlorooxindole is a versatile building block in medicinal chemistry, primarily recognized for

its role in the synthesis of pharmaceuticals and as a scaffold for the development of novel

therapeutic agents.

Intermediate in the Synthesis of Ziprasidone
6-Chlorooxindole is a crucial intermediate in the industrial synthesis of Ziprasidone, an

atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[1]

Ziprasidone functions as a potent antagonist of serotonin and dopamine receptors.[1] The

synthesis of Ziprasidone involves the alkylation of 6-chlorooxindole followed by condensation

with 3-(1-piperazinyl)-1,2-benzisothiazole.

Scaffold for MDM2 Inhibitors in Cancer Research
The oxindole scaffold, including the 6-chloro substituted variant, is a key pharmacophore in the

design of small molecule inhibitors of the MDM2-p53 protein-protein interaction.[1][2] The p53

protein is a critical tumor suppressor that is often inactivated in cancer cells through its

interaction with the MDM2 protein, which targets p53 for degradation.

By binding to MDM2 in the same pocket that p53 occupies, these oxindole-based inhibitors can

disrupt the MDM2-p53 interaction. This leads to the stabilization and activation of p53, which in

turn can induce cell cycle arrest, apoptosis, and senescence in cancer cells, ultimately leading

to tumor growth inhibition.[7] Spirooxindole derivatives, in particular, have shown high potency

as MDM2 inhibitors.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1630528?utm_src=pdf-custom-synthesis
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20070418/patents/EP1476162NWB1/document.html
https://patents.google.com/patent/DE60313289T2/en
https://patents.google.com/patent/DE60313289T2/en
https://www.guidechem.com/question/what-is-the-synthesis-method-o-id144410.html
https://patents.google.com/patent/WO2012020424A1/en
https://patents.google.com/patent/WO2012020424A1/en
https://patents.google.com/patent/US20060089502A1/en
https://patents.google.com/patent/WO2003099198A2/en
https://patents.google.com/patent/WO2003099198A2/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC2676449/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2676449/
https://pubmed.ncbi.nlm.nih.gov/27943171/
https://pubmed.ncbi.nlm.nih.gov/27943171/
https://www.benchchem.com/product/b1630528#6-chlorooxindole-cas-number-and-properties
https://www.benchchem.com/product/b1630528#6-chlorooxindole-cas-number-and-properties
https://www.benchchem.com/product/b1630528#6-chlorooxindole-cas-number-and-properties
https://www.benchchem.com/product/b1630528#6-chlorooxindole-cas-number-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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